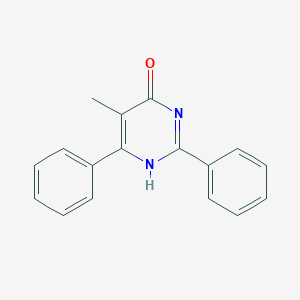
5-Methyl-2,6-diphenyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,6-diphenyl-4-pyrimidinol is a pyrimidine derivative characterized by a central six-membered aromatic ring substituted with:
- A hydroxyl (-OH) group at position 4,
- A methyl (-CH₃) group at position 5,
- Phenyl (-C₆H₅) groups at positions 2 and 4.
This substitution pattern distinguishes it from other pyrimidine-based compounds, such as nucleoside analogs (e.g., FMAU in ) or modified diones (e.g., ).
Comparación Con Compuestos Similares
Comparison with Structurally Related Pyrimidine Derivatives
Functional Group Variations at Position 4
- Hydroxyl vs. Dione Groups: Unlike 5-methylpyrimidine-2,4(1H,3H)-diones (), which feature two ketone groups at positions 2 and 4, 5-methyl-2,6-diphenyl-4-pyrimidinol has a single hydroxyl group at position 3. This difference likely alters hydrogen-bonding capacity and solubility. For example, diones may exhibit stronger intermolecular interactions due to dual carbonyl groups, whereas the hydroxyl group in the target compound could enhance hydrophilicity .
Substituent Effects at Positions 2 and 6
- Phenyl vs. Heterocyclic/Sugar Moieties: The diphenyl groups in the target compound contrast with the isoxazolidine-phosphonate substituents in ’s compounds (e.g., (−)12a and (+)12b). In FMAU (), a fluorinated arabinofuranosyl sugar replaces the phenyl groups, making it a nucleoside analog. This structural divergence suggests distinct applications: FMAU is antiviral, whereas the diphenyl-pyrimidinol may have non-nucleoside roles .
Methyl Group at Position 5
- The 5-methyl substituent is shared with FMAU () and the diones in . This group is known to stabilize pyrimidine rings against metabolic degradation, as seen in nucleoside analogs like FMAU, which retain antiviral activity partly due to this modification .
Physicochemical Properties
Propiedades
IUPAC Name |
5-methyl-2,4-diphenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-15(13-8-4-2-5-9-13)18-16(19-17(12)20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTKMWAYIDLESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356482 |
Source


|
| Record name | 5-methyl-2,6-diphenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-96-7 |
Source


|
| Record name | 5-Methyl-2,6-diphenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2,6-diphenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














